2-Pentanamidoacetic acid
Overview
Description
Valerylglycine, also known as N-valerylglycine, is an acyl glycine. Acyl glycines are minor metabolites of fatty acids and are produced through the action of glycine N-acyltransferase. Valerylglycine is identified based on its liquid chromatographic-atmospheric pressure chemical ionization mass spectra
Preparation Methods
Valerylglycine can be synthesized by the esterification of valeric acid and glycine. This reaction is generally carried out under acidic conditions, with common catalysts being acids or alcohols . The process involves the following steps:
Esterification: Valeric acid reacts with glycine in the presence of an acid catalyst.
Purification: The resulting product is purified to obtain valerylglycine in its pure form.
Industrial production methods for valerylglycine are similar, involving large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Valerylglycine undergoes various chemical reactions, including:
Oxidation: Valerylglycine can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Valerylglycine can undergo substitution reactions where the acyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Valerylglycine has several applications in scientific research:
Chemistry: It is used as a starting material and intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Mechanism of Action
Valerylglycine exerts its effects through its role in metabolic pathways. It is produced by the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This reaction is crucial in the metabolism of fatty acids and the regulation of glycine levels in the body. The molecular targets and pathways involved include the glycine cleavage system and various enzymes that regulate glycine metabolism.
Comparison with Similar Compounds
Valerylglycine belongs to the class of N-acyl-alpha amino acids. Similar compounds include:
Acetylglycine: An acyl glycine with an acetyl group.
Butyrylglycine: An acyl glycine with a butyryl group.
Hexanoylglycine: An acyl glycine with a hexanoyl group.
Properties
IUPAC Name |
2-(pentanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZBWOSRZJKQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406150 | |
Record name | Valerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24003-66-5 | |
Record name | N-pentanoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24003-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valerylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valerylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding valerylglycine in cattle urine?
A1: The presence of valerylglycine, specifically N-n-valerylglycine (I) and N-sec-valerylglycine (II), was identified in the urine of female Holstein Friesian cattle. [] This discovery is significant as it reveals a previously unreported metabolic byproduct in these animals. While the exact metabolic pathway leading to its formation remains unclear, its presence regardless of diet suggests it may be linked to basal metabolic processes in cattle. Further research is needed to fully understand the implications of this finding.
Q2: How does dietary supplementation with Bacillus subtilis affect valerylglycine levels in chickens?
A3: Interestingly, dietary supplementation with Bacillus subtilis, specifically strains 1781 and 747, has been shown to alter intestinal valerylglycine levels in chickens. [] While the exact mechanism behind this observation remains to be elucidated, it highlights the potential influence of gut microbiota on host metabolism. This finding warrants further investigation to understand the potential benefits and implications of modulating valerylglycine levels through dietary interventions.
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